REACTION_CXSMILES
|
N#N.[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.[CH2:8]([Li])[CH2:9][CH2:10][CH2:11]CC.C1(O)CC1>CN1C(=O)N(C)CCC1>[CH2:5]([CH:4]1[CH2:3][CH:7]1[OH:6])[CH2:11][CH2:10][C:9]#[CH:8]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N#N
|
Name
|
4
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
7.28 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(CC1)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
rose to 6.8° C.
|
Type
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ADDITION
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Details
|
After the addition
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Type
|
TEMPERATURE
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Details
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the brown mixture was heated to an internal temperature of 52° C. with a heating mantle for 3 hours or until greater than 98% conversion
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Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
The brown mixture was cooled with an ice bath to 3° C.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
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TEMPERATURE
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Details
|
to maintain an internal temperature below 21° C
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with 10 mL MTBE and 5 mL of water before transfer to a separatory funnel
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Type
|
CUSTOM
|
Details
|
removal of the aqueous layer
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted once with 15 mL MTBE
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with 20 mL water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 1.27 g of rac-5 as a yellow oil (72 wt %)
|
Type
|
CUSTOM
|
Details
|
HP1 (30 m×0.32 mm; 0.25 μm), 25 psi, 200° C. front inlet
|
Type
|
CUSTOM
|
Details
|
5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
@ 50° C.
|
Type
|
CUSTOM
|
Details
|
tr(4)=7.15 min, tr(rac-5)=6.72 min.
|
Duration
|
6.72 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |